N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide, also known as PPNP, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular diseases. PPNP has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide selectively inhibits the activity of PKC enzymes by binding to the ATP-binding site of the enzyme. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular diseases. By inhibiting the activity of PKC, this compound has the potential to modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of PKC enzymes in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, improve insulin sensitivity and glucose metabolism, and provide cardioprotective effects in animal models of myocardial infarction and heart failure. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC enzymes, which makes it a valuable tool for studying the role of PKC in various cellular processes. This compound is also relatively easy to synthesize, and it has a high purity, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations as a research tool. It has a short half-life, which makes it difficult to administer in vivo. This compound also has low solubility in water, which can limit its use in some experimental settings.
Zukünftige Richtungen
For N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide research include investigating its effects on other cellular processes, such as inflammation and immune response, and exploring its potential as a combination therapy with other drugs. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for in vivo use.
Synthesemethoden
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide can be synthesized by reacting N-propyl oxalamide with 3-(2-phenylmorpholino)propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of more than 95%.
Wissenschaftliche Forschungsanwendungen
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. In addition, this compound has been investigated for its potential cardioprotective effects in animal models of myocardial infarction and heart failure.
Eigenschaften
IUPAC Name |
N'-[3-(2-phenylmorpholin-4-yl)propyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-9-19-17(22)18(23)20-10-6-11-21-12-13-24-16(14-21)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGHXFBFHHNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.